molecular formula C9H12N2O B12051809 N-Hydroxy-2-(m-tolyl)acetimidamide

N-Hydroxy-2-(m-tolyl)acetimidamide

Cat. No.: B12051809
M. Wt: 164.20 g/mol
InChI Key: PUBSVUGAWXVFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(m-tolyl)acetimidamide is a chemical compound with the molecular formula C9H12N2O. It is a member of the amidoxime family, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Amidoximes are characterized by the presence of a hydroxylamine group attached to an imidamide structure, making them valuable intermediates in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(m-tolyl)acetimidamide can be achieved through a one-pot approach. This method involves the reaction of secondary amides with hydroxylamine hydrochloride in the presence of dehydrating agents such as triphenylphosphine (Ph3P) and iodine (I2). The reaction proceeds under mild conditions and results in high yields of the desired amidoxime .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(m-tolyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can convert the amidoxime group to an amine.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-2-(m-tolyl)acetimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds such as benzimidazoles and oxadiazoles.

    Biology: Serves as a key intermediate in the development of bioactive molecules, including enzyme inhibitors and antimicrobial agents.

    Medicine: Investigated for its potential as a prodrug to enhance cell permeability and oral bioavailability of therapeutic agents.

    Industry: Utilized in the production of metal ion chelating ligands for coordination chemistry

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(m-tolyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific pathways, making the compound valuable in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(p-tolyl)acetimidamide
  • N-Hydroxy-2-(o-tolyl)acetimidamide
  • N-Hydroxy-2-(phenyl)acetimidamide

Uniqueness

N-Hydroxy-2-(m-tolyl)acetimidamide is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-2-(3-methylphenyl)ethanimidamide

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)

InChI Key

PUBSVUGAWXVFMA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C/C(=N/O)/N

Canonical SMILES

CC1=CC(=CC=C1)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.